4-Boc-thiomorpholine-3-carboxylic acid amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-thiomorpholine-3-carboxylic acid amide typically involves the protection of thiomorpholine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a carboxylic acid amide group. One common method includes:
Protection of Thiomorpholine: Thiomorpholine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-thiomorpholine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Boc-thiomorpholine-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylic acid amide can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amine derivatives.
Scientific Research Applications
4-Boc-thiomorpholine-3-carboxylic acid amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Boc-thiomorpholine-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthesis and is removed under physiological conditions to release the active compound. The thiomorpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Boc-thiomorpholine-3-carboxylic acid: Similar structure but lacks the amide group.
Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group.
4-Boc-thiomorpholine: Lacks the carboxylic acid amide group.
Uniqueness
4-Boc-thiomorpholine-3-carboxylic acid amide is unique due to its combination of the Boc protecting group, thiomorpholine ring, and carboxylic acid amide functionality. This combination provides versatility in synthetic applications and allows for the development of a wide range of derivatives with potential biological activity .
Properties
IUPAC Name |
tert-butyl 3-carbamoylthiomorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCIRSQNWGAMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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